molecular formula C12H17N3O B3328935 1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine CAS No. 534620-24-1

1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine

Cat. No.: B3328935
CAS No.: 534620-24-1
M. Wt: 219.28 g/mol
InChI Key: KBAAPFSDAGJHKF-UHFFFAOYSA-N
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Description

1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a methoxy group attached to the imidazo[1,2-a]pyridine ring, which is further connected to a 2-methylpropan-2-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. One efficient method is the microwave-assisted solvent- and catalyst-free synthesis, which provides high yields and is environmentally benign . The reaction conditions usually involve heating the reactants under microwave irradiation, which accelerates the reaction and improves the overall efficiency.

Industrial Production Methods: For industrial-scale production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of solid support catalysts such as aluminum oxide or titanium tetrachloride can also be employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced to form dihydroimidazo[1,2-a]pyridine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydroimidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in neurotransmission.

Comparison with Similar Compounds

    Zolpidem: A sedative that also contains the imidazo[1,2-a]pyridine core.

    Alpidem: An anxiolytic with a similar structure.

    Saripidem: Another sedative with the imidazo[1,2-a]pyridine core.

Uniqueness: 1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine is unique due to the presence of the methoxy group and the 2-methylpropan-2-amine moiety, which confer distinct chemical and biological properties. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles compared to other similar compounds .

Properties

IUPAC Name

1-(6-methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-12(2,13)6-9-7-14-11-5-4-10(16-3)8-15(9)11/h4-5,7-8H,6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAAPFSDAGJHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CN=C2N1C=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine
Reactant of Route 2
1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine
Reactant of Route 3
1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine
Reactant of Route 4
Reactant of Route 4
1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine
Reactant of Route 5
1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine
Reactant of Route 6
1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine

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